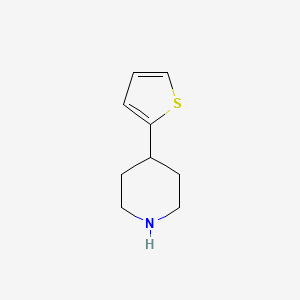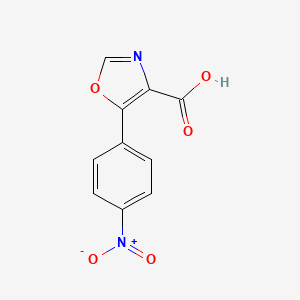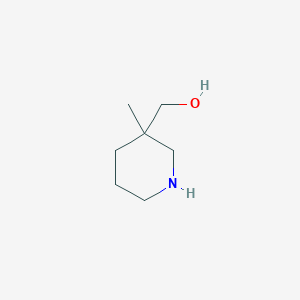![molecular formula C12H10ClNO2 B1320169 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 183968-31-2](/img/structure/B1320169.png)
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Quinolines : The boron trifluoride catalyzed 1,4-addition of 2,3-dihydro-5-methylfuran to N-(p-methoxy-benzylidene)-1,4-benzodioxan-6-amine resulted in the synthesis of compounds related to 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline. These compounds did not show significant biological activity but contributed to the understanding of heterocyclic quinoline synthesis (Perricone, Elslager, & Worth, 1970).
Antiplasmodial Drug Research : A study on the synthesis of 7H-Indolo[2,3-c]quinoline, which is structurally similar to this compound, suggested that its methylated derivative, Isoneocryptolepine, could be a promising lead compound in searching for new antiplasmodial drugs (Hostyn et al., 2005).
Modulators of Multidrug Resistance : The synthesis of [1,4]dioxino[2,3-c]quinolines was described as helpful tools for three-dimensional quantitative structure-activity relationship studies in the field of modulators of multidrug resistance (Hiessböck & Kratzel, 1999).
Cytotoxicity Studies in Quinolines : In research focused on heterocyclic quinones, derivatives of quinoline compounds, including those structurally similar to this compound, showed varying degrees of cytotoxicity. This research provides insights into the potential medical applications of these compounds (Helissey et al., 1989).
Fluorescent Properties of Quinoxaline Derivatives : The synthesis and study of the fluorescent properties of 1,4-dioxino[2,3-b]quinoxaline derivatives demonstrate the application of quinoline derivatives in the field of fluorescence and potentially in imaging technologies (Phadke & Rangnekar, 1989).
Antibacterial and Antifungal Activities : Pyridoquinolones, including compounds similar to this compound, were synthesized and showed varying degrees of antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Patel & Pathak, 2012).
Antioxidant Capacities in Furoquinolines : Synthesis of furoquinoline derivatives and their effects on radical-induced oxidation of DNA point to the role of quinoline derivatives in antioxidant research, which is crucial in the study of aging and degenerative diseases (Wang & Liu, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
7-chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-4-8-5-10-11(16-3-2-15-10)6-9(8)14-12(7)13/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJFYLMSXLVHFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2N=C1Cl)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)





![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)






